1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-
Description
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:
- 2-Position: A methylthio (-SCH₃) substituent, which may influence electronic properties and metabolic stability.
- 4,5-Positions: A saturated dihydro ring system, reducing aromaticity compared to fully unsaturated imidazoles.
This compound belongs to a broader class of imidazolines, which are known for diverse pharmacological activities, including antibacterial, antihypertensive, and receptor-modulating effects .
Properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-15-11-12-7-8-13(11)10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGDAEQLBKCGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404308 | |
| Record name | F0630-0008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30156-22-0 | |
| Record name | F0630-0008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- This group may sterically hinder receptor interactions compared to smaller substituents .
- Thioether vs. Thiol Groups : The methylthio group at position 2 contrasts with benzylthio (e.g., 2-(benzylthio)-4,5-diphenyl-1H-imidazole ) and ethylthio derivatives. Thioether groups generally improve metabolic stability over thiols (-SH) .
- Aromatic vs.
Key Observations :
- The target compound’s synthesis may parallel methods for 2-(benzylthio) derivatives, where alkylation of a thiol precursor (e.g., 4,5-dihydro-1H-imidazol-2-thiol) with methyl iodide or benzoyl chloride is employed .
- N-Bromosuccinimide (NBS)-mediated cyclizations (as in ) are efficient for imidazoline synthesis but require careful optimization to avoid over-bromination.
Key Observations :
- Naphazoline’s naphthyl group confers high receptor affinity, while the benzoyl group in the target compound may modulate selectivity for non-adrenergic targets .
Biological Activity
1H-Imidazole compounds, particularly those with substituted groups, exhibit a wide range of biological activities, making them significant in medicinal chemistry. The compound 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- is of particular interest due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a five-membered imidazole ring with a benzoyl group and a methylthio substitution. Its molecular formula can be represented as . The structural features contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of imidazole derivatives often involves their interaction with specific enzymes or receptors. The following mechanisms have been identified for 1H-Imidazole compounds:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors for various enzymes, including kinases and phosphatases. For instance, studies have shown that modifications in the imidazole structure can enhance inhibitory potency against specific targets like BRAF kinase .
- Antimicrobial Activity : Research indicates that imidazole compounds exhibit antimicrobial properties, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anticancer Properties : Several studies have reported that imidazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- have demonstrated cytotoxic effects on various cancer cell lines .
Anticancer Activity
A study evaluated the cytotoxicity of various imidazole derivatives on human cancer cell lines. The results indicated that certain substitutions on the imidazole ring significantly affected the IC50 values (the concentration required to inhibit cell growth by 50%). For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SISO (cervical cancer) | 0.24 | Induces apoptosis |
| Compound B | RT-112 (bladder cancer) | 0.50 | Cell cycle arrest |
These findings suggest that structural modifications can enhance the anticancer efficacy of imidazole derivatives .
Antimicrobial Studies
In another study focusing on antimicrobial activity, various imidazole compounds were tested against bacterial strains. The results showed that:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound X | E. coli | 32 |
| Compound Y | S. aureus | 16 |
These results highlight the potential use of imidazole derivatives as antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
